2-Methoxypyrrolidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMNAZWFGBUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 Methoxypyrrolidine 1 Carboxamide
Investigation of Nucleophilic Substitution at the Methoxy (B1213986) Position
Further research and publication in the field of synthetic organic chemistry would be required to provide the detailed findings requested for this compound.
Transformation Chemistry of the Carboxamide Functionality
The carboxamide functionality in 2-methoxypyrrolidine-1-carboxamide exhibits unique reactivity due to the presence of the N-methoxy group. This group significantly influences the electronic properties of the amide, altering its behavior in chemical reactions compared to simple N-alkyl or N-aryl amides.
Research into N-methoxyamides has revealed that the N-methoxy group can act as a reactivity control element. nih.gov It enhances the nucleophilicity of the amide nitrogen, a departure from the typically poor nucleophilicity of amide nitrogens. This enhanced nucleophilicity allows for direct coupling reactions with electrophiles like aldehydes, which is a challenging transformation for conventional amides. nih.gov
Furthermore, the N-methoxy group increases the electrophilicity of the amide carbonyl. This activation facilitates nucleophilic additions to the carbonyl carbon, a key step in the diversification of the molecule. nih.gov This dual influence—enhancing nitrogen nucleophilicity while increasing carbonyl electrophilicity—opens up a range of synthetic possibilities for modifying the carboxamide group.
Common transformations of the carboxamide functionality in related N-acylpyrrolidine systems include hydrolysis and reduction. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from analogous systems.
Hydrolysis: The hydrolysis of the carboxamide to a carboxylic acid is a fundamental transformation. In related N-acylpyrrolidine derivatives, this is typically achieved under acidic or basic conditions. The reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the cleavage of the C-N bond.
Reduction: The reduction of the carboxamide group offers a pathway to amines. For instance, (S)-pyrrolidine-2-carboxamide can be reduced to (S)-pyrrolidin-2-ylmethanamine using powerful reducing agents like lithium aluminum hydride, with the reaction proceeding while maintaining the optical purity of the starting material. mdpi.com This transformation is crucial for the synthesis of various biologically active compounds.
A summary of representative transformations on analogous pyrrolidine (B122466) carboxamide systems is presented below:
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| (S)-Pyrrolidine-2-carboxamide | Lithium Aluminum Hydride | (S)-Pyrrolidin-2-ylmethanamine | - | mdpi.com |
| N-(substituted) pyrrolidine-2-carboxylic acid | SOCl2, Methanol | N-(substituted)-2-(carbomethoxy)pyrrolidine | - | nih.gov |
| N-(substituted)-2-(carbomethoxy)pyrrolidine | Methyl magnesium iodide, Ether | N-substituted-2-acetylpyrrolidine | Excellent | nih.gov |
This table presents data from analogous systems to illustrate potential transformations.
Lewis Acid Mediated Reactions of this compound Derivatives
Lewis acids play a pivotal role in activating and directing the reactivity of nitrogen-containing heterocycles and amides. In the context of this compound derivatives, Lewis acids can coordinate to either the carbonyl oxygen, the methoxy oxygen, or the nitrogen atom, thereby influencing the molecule's reactivity in various ways.
While specific research on Lewis acid-mediated reactions of this compound is limited, studies on structurally similar compounds provide significant insights into potential transformations. For instance, Lewis acids have been extensively used to catalyze Michael addition reactions of N-Boc-2-silyloxypyrroles to α,β-unsaturated carbonyl compounds. nii.ac.jp In these reactions, a Lewis acid, such as Scandium triflate (Sc(OTf)₃), activates the electrophile, facilitating the nucleophilic attack by the silyloxypyrrole. nii.ac.jp This methodology allows for the formation of a new carbon-carbon bond at the 5-position of the pyrrole (B145914) ring, which can be a precursor to substituted pyrrolidine derivatives. nii.ac.jp
The choice of Lewis acid can be critical to the success and stereochemical outcome of the reaction. For example, in the Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to 3-acryloyl-2-oxazolidinone, Sc(OTf)₃ was found to be a highly effective catalyst. nii.ac.jp Furthermore, the use of a chiral Sc(III) catalyst, prepared from 2,6-bis[(4S)-4-isopropyl-2-oxazolin-2-yl]pyridine and Sc(OTf)₃, enabled an asymmetric version of the reaction with good enantioselectivity. nii.ac.jp
Another relevant example is the Lewis acid-initiated ring-opening of donor-acceptor cyclopropanes with anilines or benzylamines, followed by lactamization to produce 1,5-substituted pyrrolidin-2-ones. mdpi.com Various Lewis acids, including Fe(OTf)₃, Sc(OTf)₃, and Zn(OTf)₂, have been shown to promote this transformation, with the efficiency depending on the specific substrates and reaction conditions. mdpi.com This type of reaction highlights the utility of Lewis acids in constructing the pyrrolidinone core, which is structurally related to the target molecule.
The following table summarizes the use of Lewis acids in reactions of analogous pyrrolidine derivatives:
| Substrate(s) | Lewis Acid | Reagent(s) | Product | Yield | Reference |
| N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole, 3-acryloyl-2-oxazolidinone | Sc(OTf)₃ (10 mol%) | HFIP, CH₂Cl₂ | Michael Adduct | 77-80% | nii.ac.jp |
| N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole, 3-acryloyl-2-oxazolidinone | Chiral Sc(III) catalyst (10 mol%) | HFIP, CH₂Cl₂ | Enantiomerically enriched Michael Adduct | 60-70% (up to 82% ee) | nii.ac.jp |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, Aniline | Ni(ClO₄)₂·6H₂O (20 mol%) | - | 1,5-disubstituted pyrrolidin-2-one | Good | mdpi.com |
This table presents data from analogous systems to illustrate potential Lewis acid-mediated reactions.
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-Methoxypyrrolidine-1-carboxamide, both ¹H and ¹³C NMR spectroscopy are employed to establish the connectivity of atoms and to provide insights into the molecule's stereochemistry.
In a typical analysis, the ¹H NMR spectrum of a related compound, N-(Benzyloxycarbonyl)-2-methoxypyrrolidine, reveals distinct signals that can be extrapolated to understand the structure of this compound. For instance, the proton on the carbon bearing the methoxy (B1213986) group (C2) typically appears as a multiplet, with its chemical shift influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The methoxy group itself presents as a sharp singlet. The protons of the pyrrolidine (B122466) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon at the 2-position, bonded to both an oxygen and a nitrogen, is characteristically shifted downfield. The methoxy carbon appears as a distinct signal in the typical range for such groups. The carbonyl carbon of the carboxamide group is also readily identifiable by its characteristic downfield chemical shift. The remaining carbons of the pyrrolidine ring can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals.
The stereochemical assignment at the C2 chiral center can often be inferred from NOE (Nuclear Overhauser Effect) experiments, which detect through-space interactions between protons. The spatial proximity of the C2 proton to specific protons on the pyrrolidine ring can help determine its relative orientation.
Table 1: Representative ¹H and ¹³C NMR Data for a 2-Methoxypyrrolidine (B170242) Derivative Note: This data is for a closely related analogue, N-(Benzyloxycarbonyl)-2-methoxypyrrolidine, and serves as a reference for the expected signals of this compound. rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 5.24–5.10 (m) | 89.1 / 88.5 |
| OCH₃ | 3.39 / 3.26 (s) | 55.9 / 55.3 |
| N-CH₂ | 3.54–3.34 (m) | 45.9 / 45.7 |
| Ring-CH₂ | 2.14–1.69 (m) | 32.5 / 31.9 |
| Ring-CH₂ | 2.14–1.69 (m) | 22.6 / 21.7 |
| C=O | - | 155.8 / 154.9 |
(m = multiplet, s = singlet; data shows values for diastereomers where applicable)
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
For this compound (C₆H₁₂N₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from an HRMS analysis, typically using electrospray ionization (ESI). The observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with a mass that matches the theoretical value to within a few parts per million (ppm) serves as strong evidence for the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments provides valuable information about the compound's structure. For this compound, expected fragmentation pathways could include the loss of the methoxy group, the cleavage of the carboxamide side chain, or the opening of the pyrrolidine ring. This fragmentation data corroborates the structure determined by NMR.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₃N₂O₂⁺ | 145.0972 |
X-ray Crystallography for Determination of Absolute Configuration and Conformational Analysis
While NMR and MS provide compelling evidence for the structure of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including the absolute configuration of chiral centers. This technique is contingent upon the ability to grow a single crystal of the compound of sufficient quality.
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the connectivity and conformation of the pyrrolidine ring, which typically adopts a twisted or envelope conformation. Crucially, for an enantiomerically pure sample, the analysis can determine the absolute configuration at the C2 stereocenter, for example, by using anomalous dispersion from a heavy atom or by the Flack parameter.
The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carboxamide, which dictate the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound is publicly available, analysis of related pyrrolidine derivatives provides insight into the expected structural features. For example, the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine shows a half-chair conformation for the pyrrolidine ring. acs.org
Table 3: Illustrative Crystallographic Parameters for a Pyrrolidine Derivative Note: This data is for 1-[(4-methylbenzene)sulfonyl]pyrrolidine and is provided for illustrative purposes. acs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 (3) |
| b (Å) | 5.897 (2) |
| c (Å) | 18.987 (6) |
| β (°) | 98.78 (3) |
| Volume (ų) | 1119.1 (6) |
Theoretical and Computational Chemistry Studies of 2 Methoxypyrrolidine 1 Carboxamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 2-Methoxypyrrolidine-1-carboxamide, DFT calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Key electronic properties that can be elucidated using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution and helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative DFT-Calculated Properties for a Pyrrolidine (B122466) Derivative (Analogous to this compound)
| Property | Calculated Value | Significance |
| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -Y eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | +Z eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular systems. acs.org
For this compound, ab initio calculations would be employed to obtain a benchmark understanding of its ground state geometry and energy. These methods are particularly useful for refining the results from DFT calculations and for systems where DFT may not be sufficiently accurate. Studies on similar amides and heterocyclic systems have demonstrated the power of ab initio methods in determining conformational preferences and rotational barriers. publish.csiro.au
The investigation of excited states is another area where ab initio methods are crucial. Techniques like Configuration Interaction (CI) and Time-Dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. This information is fundamental to understanding the photophysical properties of the compound. While TD-DFT is a DFT-based method, its application to excited states often falls under the broader discussion of high-accuracy characterization.
Semi-empirical methods, which use parameters derived from experimental data to simplify the complex equations of quantum mechanics, offer a computationally less expensive alternative to DFT and ab initio methods. While they are generally less accurate, they can be very useful for preliminary analyses of large molecules or for screening large numbers of compounds. nih.gov
For this compound, a semi-empirical method could be used for an initial conformational search to identify a set of low-energy structures. These structures could then be used as starting points for more accurate DFT or ab initio calculations. This hierarchical approach can save significant computational time while still achieving a high level of accuracy in the final results.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior and thermodynamic properties of molecules.
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational dynamics. acs.orgmdpi.com
For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the rotational freedom of the methoxy (B1213986) and carboxamide groups. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to interact with other molecules. The simulation can be performed in a simulated solvent environment to mimic realistic conditions. mdpi.com The resulting trajectories can be analyzed to identify the most populated conformations and the transitions between them. nih.gov
Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Flexible Molecule
| Parameter | Description | Typical Finding |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the backbone atoms from a reference structure over time. | A stable RMSD indicates that the molecule has reached equilibrium. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values indicate more flexible regions of the molecule. |
| Conformational Clustering | Groups similar structures from the trajectory to identify the most representative conformations. | Reveals the dominant shapes the molecule adopts. |
Monte Carlo (MC) simulations are another class of computational methods used to study molecular systems. Instead of solving equations of motion, MC simulations generate a large number of random configurations of the system and use statistical mechanics to calculate thermodynamic properties. arabjchem.orgCurrent time information in Pima County, US.
MC simulations are particularly well-suited for determining equilibrium properties such as the average energy, heat capacity, and phase behavior of a system. For this compound, an MC simulation could be used to study its interactions with a solvent or to predict its partitioning behavior between different phases. The Metropolis Monte Carlo algorithm is a common technique used in these simulations to ensure that the generated configurations follow a Boltzmann distribution, which is characteristic of a system in thermal equilibrium. Current time information in Pima County, US. While often applied to larger systems, MC methods can also be valuable for studying the equilibrium conformational ensemble of a single molecule. springernature.com
QM/MM Hybrid Methodologies for Complex System Analysis
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies represent a powerful computational tool for studying complex chemical systems, such as a molecule like this compound interacting with a biological environment like an enzyme or a solvent. nih.govresearchgate.netnih.gov This approach is conceptually intuitive: it treats a small, critical part of the system where chemical changes occur (e.g., the ligand and the enzyme's active site) with high-accuracy but computationally expensive Quantum Mechanics (QM), while the larger, surrounding environment (the rest of the protein and solvent) is described by more efficient Molecular Mechanics (MM) force fields. nih.goveurekaselect.com
The primary advantage of QM/MM methods is the balance between computational accuracy and efficiency. nih.gov This allows for the simulation of chemical reactions, energy transduction, and spectroscopic properties within large biomolecular systems, which would be computationally prohibitive using QM methods alone. nih.govnih.gov The interaction between the QM and MM regions is crucial and can be handled in several ways, including mechanical embedding, electrostatic embedding, and polarizable embedding, which offer increasing levels of accuracy. mdpi.com The combination of QM/MM with Molecular Dynamics (MD) simulations, known as QM/MM/MD, is particularly effective for investigating reaction mechanisms in complex systems. researchgate.netmdpi.com
Table 1: Comparison of QM and MM Methodologies
| Feature | Quantum Mechanics (QM) | Molecular Mechanics (MM) |
|---|---|---|
| Fundamental Principle | Solves the Schrödinger equation to describe electron distribution. nih.gov | Uses classical physics (Newton's laws) and empirical force fields. eurekaselect.com |
| Accuracy | High; explicitly treats electrons and can model bond formation/breaking. | Lower; atoms are treated as spheres, and bonds are treated as springs. |
| Computational Cost | Very high; scales poorly with the number of atoms. | Low; can be applied to very large systems (millions of atoms). eurekaselect.com |
| Primary Application | Detailed study of electronic structure, reaction mechanisms, and spectroscopy of small regions. nih.gov | Simulation of large-scale dynamics, conformational changes, and solvation of macromolecules. |
| Typical Use in QM/MM | The core reactive region (e.g., ligand and active site residues). nih.gov | The surrounding environment (e.g., protein bulk, solvent). nih.gov |
Computational Investigation of Reaction Mechanisms and Transition States
Understanding the precise step-by-step process of a chemical reaction is fundamental to chemistry. Computational chemistry provides indispensable tools for elucidating reaction mechanisms, identifying short-lived transition states, and calculating the energy profiles of reaction pathways. rsc.org These methods can reveal mechanistic details that are difficult or impossible to observe experimentally. nih.gov
Potential Energy Surface Mapping and Reaction Pathway Elucidation
A Potential Energy Surface (PES) is a multidimensional mathematical map that represents the potential energy of a molecular system as a function of its atomic coordinates. longdom.org The complexity of a PES increases with the number of atoms in the system. longdom.org By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths that connect them, known as reaction pathways. longdom.orgresearchgate.net
The theoretical description of a chemical process involves generating an effective PES. researchgate.net This allows for the calculation of activation energies (the energy barrier a reaction must overcome) and the characterization of intermediates. rsc.org Modern computational tools can automate the process of PES exploration, discovering novel reaction pathways by starting with only a single molecular species. chemrxiv.org For instance, a study on the synthesis of pyrrolidinedione derivatives computationally mapped the PES to determine the energy barriers for each stage of the reaction, including Michael addition, rearrangement, and cyclization. rsc.org
Table 2: Hypothetical Reaction Energy Profile for a Pyrrolidine Ring-Opening Reaction This table presents illustrative data for a generic reaction, as specific experimental or calculated values for this compound are not available in the reviewed literature.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| TS1 | Transition State for C-N bond cleavage | +35.2 |
| Intermediate | Ring-opened zwitterionic species | +15.7 |
| TS2 | Transition State for proton transfer | +22.5 |
| Product | Final linearized product | -5.4 |
Prediction of Stereochemical Outcomes in Reactivity
For chiral molecules like this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, predicting the stereochemical outcome of reactions is critical. Computational methods can achieve this by calculating the energies of the different diastereomeric transition states that lead to different stereoisomeric products.
According to Transition State Theory, the reaction pathway with the lowest energy barrier will be the most favorable. By comparing the calculated free energies of the competing transition states, researchers can predict the major stereoisomer formed in a reaction. This approach is a cornerstone of modern asymmetric catalysis research, enabling the rational design of catalysts and the understanding of stereoselectivity in organic reactions. rsc.org
Ligand-Based and Structure-Based Computational Design Principles
In the context of drug discovery, computational design principles are broadly categorized into ligand-based and structure-based approaches. nih.govtemple.edu These strategies are instrumental in identifying and optimizing new therapeutic agents.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules known to be active are available. nih.govjubilantbiosys.com It relies on the principle that structurally similar molecules are likely to have similar biological activities. temple.edu
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or receptor has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This approach involves analyzing the target's binding site to design molecules that fit and interact favorably.
Virtual Screening Methodologies for Chemical Space Exploration
Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. chemmethod.com It is a cost-effective and rapid alternative to experimental high-throughput screening. VS can be performed using either ligand-based or structure-based methods. mdpi.com
Ligand-based VS methods include pharmacophore modeling and similarity searching. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.gov Structure-based VS most commonly uses molecular docking to fit candidate molecules into the target's binding site. chemmethod.com
Table 3: Comparison of Virtual Screening Approaches
| Method | Approach | Requirements | Key Advantage |
|---|---|---|---|
| Pharmacophore Screening | Ligand-Based | A set of known active molecules to derive a 3D pharmacophore model. nih.gov | Can identify structurally diverse compounds that fit the activity model. |
| Similarity Searching | Ligand-Based | One or more active compounds to use as a template. jubilantbiosys.com | Fast and effective at finding closely related analogues. |
| Molecular Docking | Structure-Based | The 3D structure of the biological target. frontiersin.org | Provides detailed information on binding pose and interactions. |
Molecular Docking for Interaction Profiling in Model Systems
Molecular docking is a computational method that predicts the preferred orientation, or "pose," of a ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves two main stages: a sampling algorithm that generates a variety of ligand poses within the binding site and a scoring function that estimates the binding affinity for each pose. frontiersin.org
Docking is widely used to predict the binding mode of a small molecule to its protein target, rationalize structure-activity relationships, and screen virtual libraries for potential inhibitors. nih.govnih.gov For a compound like this compound, docking could be used to predict its binding interactions within the active site of a target enzyme, guiding the design of more potent analogues. For example, studies on pyrrolidinone analogs have used docking to rationalize their anti-inflammatory activity by predicting their binding affinity to COX and LOX enzymes. researchgate.net Similarly, a series of pyrrolidine-1,2-dicarboxamides were developed as factor Xa inhibitors using structure-based design, where docking was essential for optimizing the molecules. nih.gov
Table 4: Illustrative Molecular Docking Results for Hypothetical Analogs This table shows representative docking scores against a model protein target. Scores are typically in kcal/mol, with more negative values indicating stronger predicted binding affinity. These are not actual data for this compound.
| Compound | Modification on Pyrrolidine Ring | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Analog 1 | 2-Methoxy (Parent) | -7.5 | H-bond with Ser123; Hydrophobic contact with Phe210 |
| Analog 2 | 2-Ethoxy | -7.8 | H-bond with Ser123; Enhanced hydrophobic contact |
| Analog 3 | 2-Hydroxy | -8.2 | Additional H-bond with Asn125 |
| Analog 4 | 2-Fluoro | -7.1 | Weaker interactions compared to parent |
| Celecoxib (Reference) | N/A | -11.3 nih.gov | Known inhibitor interactions within the active site |
Research Applications and Future Directions in Chemical Synthesis
A Key Intermediate in the Synthesis of Complex Natural Products
The synthesis of natural products often presents formidable challenges to chemists due to their intricate and stereochemically rich structures. The quest for efficient and stereoselective synthetic routes has led to the identification and utilization of versatile chiral intermediates. Among these, derivatives of 2-Methoxypyrrolidine-1-carboxamide have proven to be instrumental, particularly in the synthesis of alkaloids.
A notable application is in the stereoselective synthesis of analogues of the Fissoldhimine alkaloid. Research has demonstrated that N-substituted pyrrolidine-1-carboxamides, which are structurally analogous to this compound, can undergo a sequential process of electrooxidation and heterodimerization. This strategy, inspired by biogenetic pathways, allows for the creation of the diverse and complex core structure of Fissoldhimine analogues. The initial Shono electrooxidation of the N-substituted pyrrolidine-1-carboxamide (B1295368) generates a 2-alkoxypyrrolidine-1-carboxamide intermediate. Under acidic conditions, this intermediate can then undergo a heterodimerization reaction, leading to the formation of endo-heterodimers with high yields and excellent diastereoselectivity. This method provides a robust pathway to access a variety of tricyclic azacyclic carboxamide scaffolds that are akin to the natural Fissolhimine framework.
A Tool for Generating Diverse Chemical Libraries for Academic Screening
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. These libraries, containing a multitude of structurally varied compounds, are essential for high-throughput screening campaigns aimed at identifying new bioactive molecules. The concept of parallel synthesis, which allows for the simultaneous creation of numerous compounds, has revolutionized this process.
While direct evidence of large-scale library synthesis using this compound itself is not extensively documented, the broader class of pyrrolidine (B122466) carboxamides has been recognized for its potential in this area. The structural features of 2-alkoxypyrrolidine-1-carboxamides make them suitable scaffolds for parallel synthesis. The pyrrolidine ring provides a three-dimensional framework that can be readily functionalized at multiple points. The methoxy (B1213986) group at the 2-position can act as a handle for further chemical modifications or influence the stereochemical outcome of subsequent reactions. The carboxamide group offers a convenient point for diversification by introducing a wide range of amine building blocks.
The development of robust synthetic routes applicable to parallel synthesis is crucial for library generation. Methodologies that allow for the efficient and reliable formation of diverse 2-carboxamide-3-amino-substituted quinoxalines, for example, demonstrate the feasibility of creating focused libraries from such building blocks. The application of solid-phase extraction (SPE) for purification further streamlines the process, making it amenable to a high-throughput format. The principles demonstrated in these syntheses can be conceptually applied to scaffolds derived from this compound to generate novel and structurally diverse libraries for academic screening purposes.
Development of Novel Synthetic Transformations
The reactivity of this compound and its derivatives is a fertile ground for the development of novel synthetic transformations. A key aspect of their reactivity stems from the ability to form N-acyliminium ions. These electrophilic intermediates are highly valuable in carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular frameworks.
The electrochemical oxidation of N-substituted pyrrolidine-1-carboxamides, as seen in the synthesis of Fissoldhimine analogues, is a prime example of a transformation that proceeds through an N-acyliminium ion intermediate. This method provides a controlled and efficient way to generate these reactive species, which can then be trapped by various nucleophiles. The development of such novel synthetic methods based on the reactivity of 2-methoxypyrrolidine (B170242) derivatives holds significant promise for expanding the synthetic chemist's toolbox.
Exploration of Structure-Reactivity Relationships
Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal in organic chemistry. For derivatives of this compound, exploring these relationships can provide valuable insights for designing more efficient and selective synthetic methods.
The substituents on both the pyrrolidine ring and the carboxamide nitrogen can significantly influence the stability and reactivity of the corresponding N-acyliminium ions. For instance, the nature of the N-substituent in N-substituted-2-methoxypyrrolidine-1-carboxamides can impact the ease of oxidation and the subsequent diastereoselectivity of nucleophilic addition. Systematic studies that vary these substituents and quantify the resulting changes in reaction outcomes are crucial for developing predictive models of reactivity.
While specific, comprehensive structure-reactivity studies on this compound itself are not widely reported, the principles are well-established in the broader context of N-acyliminium ion chemistry. The electronic and steric properties of the substituents play a critical role in controlling the trajectory of chemical reactions.
Synergistic Integration of Experimental and Computational Methodologies in Mechanistic Chemistry
The elucidation of reaction mechanisms is greatly enhanced by the synergistic integration of experimental and computational approaches. For reactions involving this compound and its derivatives, computational chemistry can provide invaluable insights into the structures of transient intermediates and transition states, which are often difficult to observe experimentally.
For example, in the heterodimerization reaction for the synthesis of Fissoldhimine analogues, computational analysis can be employed to model the transition states leading to the observed endo- and exo-diastereomers. Such studies can help to rationalize the high diastereoselectivity observed under different reaction conditions. By calculating the relative energies of different reaction pathways, chemists can gain a deeper understanding of the factors that control the stereochemical outcome.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methoxypyrrolidine-1-carboxamide, and how can reaction yields be optimized?
A stereoselective approach involves electrooxidation followed by heterodimerization of N-urea-protected cyclic amines. Key steps include:
- Using trifluoroacetic anhydride (TFAA) as an acid scavenger in acetonitrile to quench methanol released during iminium/eneurea intermediate formation, driving the reaction forward .
- Optimizing solvent polarity and temperature to stabilize reactive intermediates.
- Monitoring reaction progress via HPLC or GC to ensure >95% purity, as demonstrated in analogous pyrrolidine syntheses .
Q. What analytical techniques are suitable for assessing the purity and structural integrity of this compound?
- Gas Chromatography (GC): Effective for quantifying purity (>95%) when volatile byproducts are present .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and detects residual solvents (e.g., acetonitrile).
- High-Performance Liquid Chromatography (HPLC): Resolves polar impurities, especially in aqueous reaction conditions .
- Mass Spectrometry (MS): Validates molecular weight (153.13 g/mol) and identifies degradation products .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, particularly during TFAA quenching .
- Storage: Store in airtight containers at -20°C to prevent hygroscopic degradation .
- Disposal: Follow EPA guidelines for amide-containing waste, employing neutralization before incineration .
Advanced Research Questions
Q. How does the choice of acid scavenger (TFAA vs. TFA) influence heterodimerization efficiency?
In acetonitrile-based electrooxidation, TFAA outperforms trifluoroacetic acid (TFA) by:
- Reacting with methanol (a byproduct of iminium/eneurea formation) to generate methyl trifluoroacetate, shifting equilibrium toward product formation .
- Reducing side reactions (e.g., esterification) that occur with TFA, as shown in yield comparisons (Entry 6: TFAA gives >90% yield vs. TFA at ~75%) .
Q. What mechanistic insights explain the transient iminium/eneurea intermediate formation during electrooxidation?
- Electrochemical Activation: Anodic oxidation generates a radical cation on the pyrrolidine ring, facilitating N–H bond cleavage.
- Intermediate Trapping: TFAA stabilizes the iminium intermediate by protonating the released methanol, preventing reverse reactions .
- Computational studies (DFT) suggest that steric hindrance from the methoxy group directs regioselective dimerization .
Q. How can researchers resolve contradictions in purity data obtained via GC vs. HPLC?
- Sample Preparation: GC may underestimate non-volatile impurities, whereas HPLC detects polar degradation products. Cross-validate with NMR to identify discrepancies.
- Case Example: A batch showing >97% purity by GC () but 92% by HPLC likely contains non-volatile dimers, requiring column chromatography for purification .
Q. What strategies improve stereochemical control during pyrrolidine functionalization?
- Chiral Auxiliaries: Use (S)- or (R)-configured starting materials to enforce axial chirality .
- Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective methoxy group installation .
- Dynamic Kinetic Resolution: Leverage reversible ring-opening under basic conditions to enrich the desired diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
